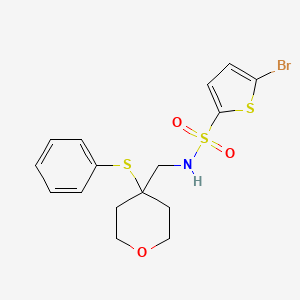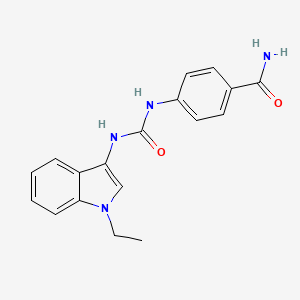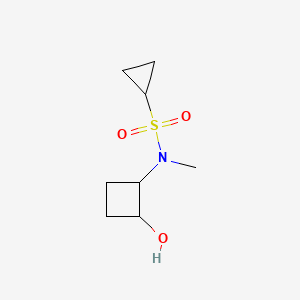![molecular formula C10H13ClN2O3S B2942596 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 379255-29-5](/img/structure/B2942596.png)
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide is a chemical compound with the CAS Number: 379255-29-5 . It has a molecular weight of 276.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-{3-[(dimethylamino)sulfonyl]phenyl}acetamide . The InChI code is 1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-4-8(6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.74 . The compound is typically stored at room temperature and is available in powder form .Scientific Research Applications
Radiosynthesis for Metabolic Studies
2-Chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide, a chemical with potential applications in the field of agriculture as part of chloroacetanilide herbicides like acetochlor, and safeners like R-29148, is synthesized for studies on their metabolism and mode of action. High specific activity compounds are required to understand the metabolic pathways and potential environmental impacts of these substances (Latli & Casida, 1995).
Synthesis of Novel Heterocyclic Compounds
The compound is involved in the synthesis of novel heterocyclic compounds bearing the sulfamido moiety. These compounds have been evaluated for their antimicrobial activities, showcasing the compound's utility in developing new antibacterial and antifungal agents (Nunna et al., 2014).
Comparative Metabolism in Human and Rat Liver Microsomes
Research into the comparative metabolism of chloroacetamide herbicides, including derivatives similar to 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide, in human and rat liver microsomes reveals differences in how these compounds are processed by different species. This information is crucial for understanding the toxicological profiles and potential carcinogenicity of these chemicals (Coleman et al., 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis and testing of related compounds, such as 2-(substituted phenoxy) acetamide derivatives, reveal potential anticancer, anti-inflammatory, and analgesic activities. These studies highlight the compound's role in developing new therapeutic agents (Rani et al., 2014).
Silylated Derivatives for Structural Studies
Synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, a process involving chemicals closely related to 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide, contributes to the understanding of molecular structure and reaction mechanisms (Nikonov et al., 2016).
Solid State Geometry of N-(Aryl)-2,2,2-trichloro-acetamides
Investigating the solid-state geometry of compounds like N-(aryl)-2,2,2-trichloro-acetamides, which share functional groups with 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide, provides insights into the effects of meta-substitution on molecular geometry and potential applications in material science (Gowda et al., 2007).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-4-8(6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQSUXMCKHXSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

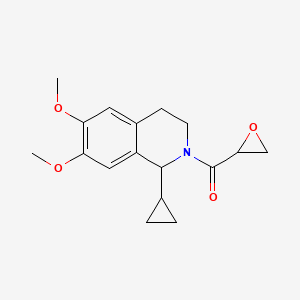
![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)


![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)
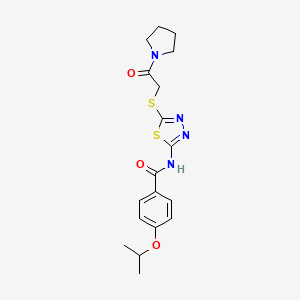


![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)
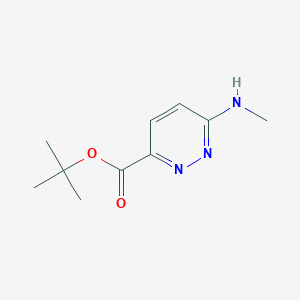
![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)
